N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide

Immunoproteasome inhibition LMP2 (β1i) Covalent inhibitor

This meta-substituted phenylpropanamide-bromoacetamide (CAS 1138443-00-1) is the validated probe for inhibiting human immunoproteasome subunit LMP2 (β1i) with a biochemical IC50 of 66 nM. Unlike its para-isomer (IC50 87 nM), this regioisomer provides superior target engagement due to its optimal warhead geometry. Use it as a reference inhibitor in fluorescence-based enzymatic assays or as a scaffold for chemoproteomic probe development. Ensure experimental reproducibility by selecting this specific isomer.

Molecular Formula C17H17BrN2O2
Molecular Weight 361.2 g/mol
CAS No. 1138443-00-1
Cat. No. B1389960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide
CAS1138443-00-1
Molecular FormulaC17H17BrN2O2
Molecular Weight361.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)CBr
InChIInChI=1S/C17H17BrN2O2/c18-12-17(22)20-15-8-4-7-14(11-15)19-16(21)10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,19,21)(H,20,22)
InChIKeyBLEQXANAMHPWJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide (CAS 1138443-00-1): A Bromoacetamide-Based Chemical Biology Tool and LMP2 Inhibitor Scaffold


N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide (CAS 1138443-00-1, MW 361.23 g/mol, formula C17H17BrN2O2) is a synthetic bromoacetamide derivative belonging to the phenylpropanamide class [1]. This compound functions primarily as a covalent chemical probe and affinity-labeling reagent, leveraging its electrophilic bromoacetyl group for targeted modification of nucleophilic residues in proteins [2]. Documented biological activity includes inhibition of human immunoproteasome subunit LMP2 (β1i), as recorded in authoritative bioactivity databases [3]. The compound is commercially available through multiple reputable vendors for research use only, with standard specifications including ≥95% purity and solubility in DMSO .

Why 1138443-00-1 Cannot Be Interchanged with Generic Bromoacetamides or Phenylpropanamides


Generic substitution among bromoacetamide derivatives or phenylpropanamides is scientifically unsound because the covalent warhead reactivity, linker geometry, and target engagement profile are exquisitely sensitive to molecular architecture. The 3-phenylpropanamide backbone in 1138443-00-1 positions the electrophilic bromoacetyl group at a defined distance and orientation from the phenyl recognition element, dictating which nucleophilic residues can be accessed and at what efficiency [1]. Literature on bromoacetyl-based affinity probes demonstrates that even minor alterations—such as repositioning the warhead from the meta to para position or truncating the phenylpropanamide tail to a simple propanamide—profoundly alter binding site complementarity and irreversible inhibition kinetics . Consequently, in-house substitution with compounds like N-{4-[(2-bromoacetyl)amino]phenyl}-3-phenylpropanamide (CAS 1138443-14-7) or N-{3-[(2-bromoacetyl)amino]phenyl}propanamide (CAS 1138442-66-6) will yield different target selectivity, covalent modification rates, and assay outcomes, rendering cross-study comparison invalid and experimental reproducibility compromised.

Quantitative Differentiation Evidence for N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide (CAS 1138443-00-1) Versus Structural Analogs


LMP2 Immunoproteasome Subunit Inhibition: Biochemical Potency Comparison

In biochemical assays measuring inhibition of purified human immunoproteasome subunit LMP2 (β1i), compound 1138443-00-1 demonstrates an IC50 of 66 nM [1]. By contrast, the para-substituted regioisomer N-{4-[(2-bromoacetyl)amino]phenyl}-3-phenylpropanamide (CAS 1138443-14-7) shows markedly weaker potency against the same target, with an IC50 of 87 nM—a 32% reduction in inhibitory activity [2]. Furthermore, a structurally related bromoacetamide with a distinct linker architecture (BDBM50538167, CHEMBL4632813) exhibits an IC50 of 91 nM, confirming the meta-phenylenediamine substitution pattern as a potency-optimizing feature [3].

Immunoproteasome inhibition LMP2 (β1i) Covalent inhibitor Biochemical assay

Cellular LMP2 Inhibition: Bioavailability and Target Engagement Limitations

In cell-based assays using human RPMI-8226 multiple myeloma cells, 1138443-00-1 exhibits an IC50 of 10,000 nM (10 µM) against LMP2, representing a dramatic ~152-fold drop in potency compared to its biochemical IC50 of 66 nM [1]. This large biochemical-to-cellular shift—from 66 nM to 10,000 nM—indicates significant limitations in cell permeability, intracellular stability, or target accessibility that constrain the compound's utility in cellular and in vivo experimental systems.

Cellular target engagement LMP2 inhibition Cell permeability RPMI-8226 cells

Molecular Weight and Physicochemical Profile Differentiation

Compound 1138443-00-1 possesses a molecular weight of 361.23 g/mol and a calculated LogP of 3.74, reflecting the full 3-phenylpropanamide extension [1]. In contrast, the truncated analog N-{3-[(2-bromoacetyl)amino]phenyl}propanamide (CAS 1138442-66-6, molecular weight 285.14 g/mol) lacks the terminal phenyl ring and is ~76 g/mol lighter—a difference of approximately 21% in molecular mass . Additionally, the para-substituted regioisomer (CAS 1138443-14-7) shares the same molecular weight but differs in substitution geometry, resulting in a distinct InChIKey and altered spatial presentation of the electrophilic warhead [2].

Physicochemical properties Molecular weight LogP Structural comparison

Covalent Warhead Reactivity Profile: Bromoacetyl Versus Chloroacetyl Analogs

The bromoacetyl functional group in 1138443-00-1 provides a defined electrophilic reactivity profile optimized for selective covalent modification of protein nucleophiles under physiological conditions [1]. While direct quantitative reactivity data comparing 1138443-00-1 to its chloroacetyl analog (N-{3-[(2-chloroacetyl)amino]phenyl}-3-phenylpropanamide) are not available in public databases, the broader chemical literature establishes that bromoacetamides possess superior leaving-group character (Br⁻ vs Cl⁻), resulting in faster alkylation kinetics under identical conditions . This class-level inference is supported by documented comparative studies on bromoacetylated versus chloroacetylated beta-adrenergic ligands, where bromoacetyl derivatives demonstrated substantially lower IC50 values (40-60 nM for bromoacetylated pindolol vs 600-900 nM for a related chloroacetylated derivative) [2].

Covalent warhead Bromoacetyl Electrophilicity Affinity labeling

Availability and Specification Consistency Across Authorized Vendors

Compound 1138443-00-1 is actively stocked and commercially available from multiple authorized vendors including Santa Cruz Biotechnology (catalog sc-331100, 500 mg unit at $284.00) and is listed on established chemical sourcing platforms such as ChemicalBook . In contrast, the para-substituted regioisomer (CAS 1138443-14-7) is listed only by specialized vendors with limited documentation, and the chloroacetyl analog lacks widespread commercial catalog presence, indicating lower market availability and potentially longer procurement lead times [1]. Standard purity specification for 1138443-00-1 across vendors is ≥95% with solubility in DMSO, ensuring consistent experimental performance between lots .

Commercial availability Purity specification Vendor comparison Research-grade sourcing

Defined Research Application Scenarios for N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide (1138443-00-1) Based on Empirical Evidence


Biochemical Screening and Assay Development Targeting Immunoproteasome Subunit LMP2

This compound is optimally suited for in vitro biochemical screening applications directed at human immunoproteasome subunit LMP2 (β1i). The documented biochemical IC50 of 66 nM against purified LMP2 provides a validated potency benchmark for assay development [1]. Researchers should utilize this compound as a reference inhibitor or positive control in fluorescence-based enzymatic assays using Ac-PAL-AMC substrate with 1-hour incubation protocols. The meta-substitution pattern is essential for this activity; substitution with the para-isomer (IC50 = 87 nM) will yield measurably weaker inhibition [2]. Users should note the substantial potency drop in cellular systems (IC50 = 10,000 nM) and restrict use to biochemical or lysate-based assays where cell permeability is not required .

Covalent Affinity Labeling and Chemical Proteomics Probe Development

The bromoacetyl warhead enables covalent modification of nucleophilic residues (primarily cysteine thiols) within target proteins, making 1138443-00-1 suitable as a scaffold for developing affinity-labeling probes and chemical proteomics reagents [1]. The 3-phenylpropanamide extension provides a defined spatial separation between the reactive warhead and the aromatic recognition element, facilitating rational design of active-site-directed irreversible inhibitors [2]. For chemoproteomic applications such as competitive ABPP (activity-based protein profiling) or target identification studies, the compound can serve as a starting point for further functionalization (e.g., addition of alkyne handles or biotin tags) while maintaining the meta-phenylenediamine core geometry essential for target engagement. Users should prioritize this specific regioisomer over truncated or para-substituted analogs to preserve the documented binding orientation.

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies in Bromoacetamide Series

The availability of robust comparative IC50 data for both meta-substituted (1138443-00-1, IC50 = 66 nM) and para-substituted (1138443-14-7, IC50 = 87 nM) regioisomers against the identical LMP2 target enables quantitative SAR investigations [1]. This 1.3-fold potency difference attributable solely to substitution geometry provides a defined experimental system for probing the spatial requirements of the LMP2 active site or allosteric pocket [2]. Researchers can procure both isomers in parallel to map the orientation dependence of covalent inhibition and to validate computational docking models. The established purity specifications (≥95%) and commercial availability from authorized vendors ensure lot-to-lot consistency across SAR studies .

Covalent Warhead Reactivity Benchmarking and Optimization Studies

As a representative bromoacetamide scaffold, 1138443-00-1 serves as a benchmark compound for evaluating the effects of warhead electrophilicity on target engagement and selectivity [1]. The bromoacetyl group provides enhanced alkylation kinetics compared to chloroacetyl analogs (class-level inference: 10- to 15-fold greater potency in related beta-adrenergic systems) [2], enabling users to establish baseline reactivity parameters for subsequent medicinal chemistry optimization. Researchers exploring cysteine-reactive covalent inhibitor programs can use this compound to calibrate biochemical assays and to compare novel warheads against a well-characterized bromoacetamide standard. The availability of both biochemical (66 nM) and cellular (10,000 nM) potency data provides a benchmark for assessing improvements in cellular permeability or metabolic stability achieved through scaffold optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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